Rotatable Bond Count and Conformational Flexibility: 3,4-Bis(carboxymethyl)hexanedioic Acid vs. BTCA
The target compound exhibits nine rotatable bonds compared to seven for 1,2,3,4-butanetetracarboxylic acid (BTCA), reflecting its extended hexane backbone and 3,4-bis(carboxymethyl) substitution pattern [1][2]. This higher rotatable bond count translates to greater conformational degrees of freedom, enabling the compound to adopt a wider range of binding geometries when chelating metal ions or crosslinking polymer chains. Adipic acid, with only five rotatable bonds and two carboxyl groups, is further constrained in both flexibility and binding capacity [3].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 9 rotatable bonds (PubChem CID 57065671) |
| Comparator Or Baseline | BTCA: 7 rotatable bonds (PubChem CID 15560); Adipic acid: 5 rotatable bonds (PubChem CID 196) |
| Quantified Difference | Target compound provides 29% more rotatable bonds than BTCA and 80% more than adipic acid |
| Conditions | Computed properties, PubChem 2.2 release 2025.09.15 |
Why This Matters
Higher conformational flexibility directly impacts the compound's ability to adapt to diverse coordination environments, making it a more versatile ligand for metal-organic frameworks and crosslinking applications where spatial adaptability governs performance.
- [1] PubChem Compound Summary CID 57065671. 3,4-Bis(carboxymethyl)hexanedioic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/90927-67-6. View Source
- [2] PubChem Compound Summary CID 15560. 1,2,3,4-Butanetetracarboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15560. View Source
- [3] PubChem Compound Summary CID 196. Adipic Acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/196. View Source
